
3-(Benzenesulfonyl)-5-chloro-2-(5-methyl-1,2,4-oxadiazol-3(2H)-ylidene)-2H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzenesulfonyl)-5-chloro-2-(5-methyl-1,2,4-oxadiazol-3(2H)-ylidene)-2H-indole is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a benzenesulfonyl group, a chloro substituent, and an oxadiazole ring fused to an indole core. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Méthodes De Préparation
The synthesis of 3-(Benzenesulfonyl)-5-chloro-2-(5-methyl-1,2,4-oxadiazol-3(2H)-ylidene)-2H-indole typically involves multiple steps. One common synthetic route includes the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often involve the use of solvents like n-hexane and ethyl acetate, and the progress of the reaction is monitored using thin-layer chromatography (TLC) . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
3-(Benzenesulfonyl)-5-chloro-2-(5-methyl-1,2,4-oxadiazol-3(2H)-ylidene)-2H-indole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of corresponding amines.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions, forming a variety of derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like sodium methoxide (NaOCH3).
Applications De Recherche Scientifique
3-(Benzenesulfonyl)-5-chloro-2-(5-methyl-1,2,4-oxadiazol-3(2H)-ylidene)-2H-indole has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an anticancer agent.
Materials Science: The unique structural properties of this compound make it suitable for use in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound’s ability to interact with various biological targets makes it useful in studying cellular processes and pathways.
Mécanisme D'action
The mechanism of action of 3-(Benzenesulfonyl)-5-chloro-2-(5-methyl-1,2,4-oxadiazol-3(2H)-ylidene)-2H-indole involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound is believed to inhibit key enzymes involved in cell proliferation and survival. This inhibition leads to the induction of apoptosis (programmed cell death) in cancer cells. The exact molecular pathways and targets involved may vary depending on the specific type of cancer being studied .
Comparaison Avec Des Composés Similaires
3-(Benzenesulfonyl)-5-chloro-2-(5-methyl-1,2,4-oxadiazol-3(2H)-ylidene)-2H-indole can be compared with other similar compounds, such as:
1,2,4-Oxadiazoles: These compounds share the oxadiazole ring structure and exhibit similar biological activities, including anticancer and antimicrobial properties.
Indole Derivatives: Compounds with an indole core are known for their diverse pharmacological activities, including anti-inflammatory and analgesic effects. The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
918142-28-6 |
|---|---|
Formule moléculaire |
C17H12ClN3O3S |
Poids moléculaire |
373.8 g/mol |
Nom IUPAC |
3-[3-(benzenesulfonyl)-5-chloro-1H-indol-2-yl]-5-methyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C17H12ClN3O3S/c1-10-19-17(21-24-10)15-16(13-9-11(18)7-8-14(13)20-15)25(22,23)12-5-3-2-4-6-12/h2-9,20H,1H3 |
Clé InChI |
OTNQGBYXUGLLPF-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=NO1)C2=C(C3=C(N2)C=CC(=C3)Cl)S(=O)(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


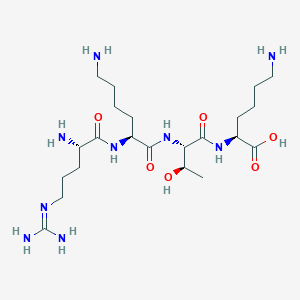
![[(2-Ethynyl-5-nitrophenyl)ethynyl]tri(propan-2-yl)silane](/img/structure/B14181686.png)
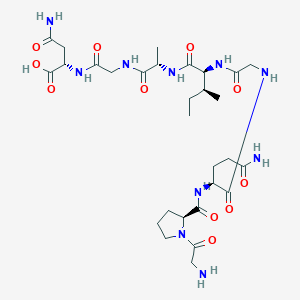

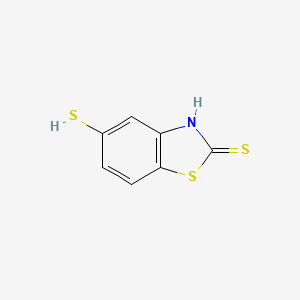
![3-(2-Methylpropyl)-2-phenyl-5H-imidazo[2,1-A]isoindole](/img/structure/B14181701.png)
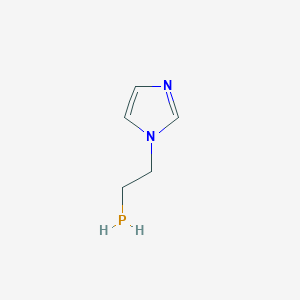
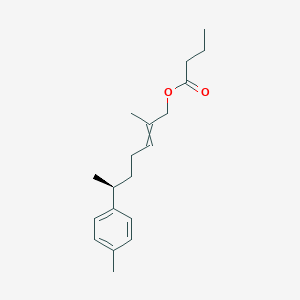
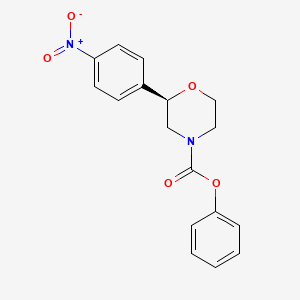

![lithium;trimethyl-[2-(2H-pyrrol-2-id-1-ylmethoxy)ethyl]silane](/img/structure/B14181737.png)
![3-Methoxy-5-[(2-methylphenyl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14181741.png)
![6-(4-Fluorophenyl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14181743.png)
methanone](/img/structure/B14181753.png)
